2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide
CAS No.: 1643-74-9
Cat. No.: VC21254392
Molecular Formula: C7H6ClFN2O
Molecular Weight: 188.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1643-74-9 |
|---|---|
| Molecular Formula | C7H6ClFN2O |
| Molecular Weight | 188.59 g/mol |
| IUPAC Name | 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide |
| Standard InChI | InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) |
| Standard InChI Key | IGJUYVFAGFNDBJ-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=C(C(=C1)Cl)/C(=N/O)/N)F |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=NO)N)F |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)C(=NO)N)F |
Introduction
Chemical Identity and Nomenclature
2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide is an organic compound with the molecular formula C₇H₆ClFN₂O and a molecular weight of 188.59 g/mol. It is also known by several synonyms including 2-chloro-6-fluoro-N-hydroxybenzimidamide and 2-chloro-6-fluorobenzamidoxime . The compound is registered in chemical databases with the CAS registry number 1643-74-9 .
In chemical databases and literature, this compound is identified by specific identifiers:
Chemical Identifiers
| Identifier Type | Value |
|---|---|
| PubChem CID | 4623427 |
| CAS Registry Number | 1643-74-9 |
| InChI | InChI=1S/C7H6ClFN2O/c8-4-2-1-3-5(9)6(4)7(10)11-12/h1-3,12H,(H2,10,11) |
| InChIKey | IGJUYVFAGFNDBJ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)C(=NO)N)F |
| DSSTox Substance ID | DTXSID10404999 |
Structural Representation
The chemical structure of 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide consists of a benzene ring with chlorine at position 2 and fluorine at position 6. The benzenecarboximidamide group (C(=NO)N) is attached to the benzene ring between the halogen atoms, creating a distinctive molecular architecture .
Physical and Chemical Properties
2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide exhibits specific physical and chemical properties that define its behavior in various environments and reactions. These properties are crucial for understanding its potential applications and interactions with other molecules.
Physical Properties
The compound exists as a solid at standard temperature and pressure with specific physicochemical characteristics as detailed below :
| Property | Value | Method/Reference |
|---|---|---|
| Molecular Weight | 188.59 g/mol | Computed by PubChem 2.1 |
| Exact Mass | 188.0152687 Da | Computed by PubChem 2.1 |
| Monoisotopic Mass | 188.0152687 Da | Computed by PubChem 2.1 |
| Topological Polar Surface Area | 58.6 Ų | Computed by Cactvs 3.4.8.18 |
| Heavy Atom Count | 12 | Computed by PubChem |
| Formal Charge | 0 | Computed by PubChem |
Chemical Properties
The chemical behavior of 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide is influenced by its functional groups and molecular structure :
| Property | Value | Method/Reference |
|---|---|---|
| XLogP3 | 0.7 | Computed by XLogP3 3.0 |
| Hydrogen Bond Donor Count | 2 | Computed by Cactvs 3.4.8.18 |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18 |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18 |
| Complexity | 188 | Computed by Cactvs 3.4.8.18 |
The compound possesses moderate lipophilicity with an XLogP3 value of 0.7, indicating a balance between hydrophilic and hydrophobic properties . This characteristic could potentially influence its solubility in various solvents and its ability to penetrate cell membranes if used in biological applications.
Structural Features
The structural characteristics of 2-chloro-6-fluoro-N'-hydroxybenzenecarboximidamide include:
| Structural Feature | Count | Method/Reference |
|---|---|---|
| Defined Atom Stereocenter Count | 0 | Computed by PubChem |
| Undefined Atom Stereocenter Count | 0 | Computed by PubChem |
| Defined Bond Stereocenter Count | 0 | Computed by PubChem |
| Undefined Bond Stereocenter Count | 1 | Computed by PubChem |
| Covalently-Bonded Unit Count | 1 | Computed by PubChem |
The molecule contains one undefined bond stereocenter, which may be relevant for understanding its three-dimensional structure and potential interactions with biological targets .
Structural Relationships and Similar Compounds
2-Chloro-6-fluoro-N'-hydroxybenzenecarboximidamide belongs to a family of halogenated aromatic compounds with amidoxime functionalities.
Related Compounds
According to PubChem, there are several structurally related compounds including:
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Same connectivity compounds (3 related entries)
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Same parent connectivity compounds (4 related entries)
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Mixtures, components, and neutralized forms (1 related entry)
Comparison with Structurally Similar Compounds
A structurally similar compound is 4-bromo-2-chloro-6-fluoro-N-hydroxybenzimidamide, which has an additional bromine atom at the 4-position of the benzene ring. While we cannot use details from benchchem.com per the user's instructions, we can note that this compound differs from our target compound by the addition of a bromine substituent, which would likely affect its physicochemical properties and potential biological activities.
Another related compound is 2-(2-chloro-6-fluorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, which shares the 2-chloro-6-fluorophenyl moiety but has a different functional group attached . This compound has a molecular weight of 321.73 g/mol and the formula C₁₆H₁₃ClFNO₃, making it substantially larger than our target compound .
Analytical Characterization
Chromatographic Behavior
The moderate lipophilicity (XLogP3 = 0.7) suggests that the compound would have intermediate retention times in reverse-phase chromatography systems, which could be useful for its identification and purification .
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